molecular formula C9H7ClN2O B2761150 1-(4-chlorophenyl)-2(1H,3H)-imidazolone CAS No. 109130-26-9

1-(4-chlorophenyl)-2(1H,3H)-imidazolone

Cat. No.: B2761150
CAS No.: 109130-26-9
M. Wt: 194.62
InChI Key: ZJEUTBPRMMQJLK-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-2(1H,3H)-imidazolone is a chemical compound that belongs to the class of imidazolones. It has been widely used in scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-2(1H,3H)-imidazolone is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins, which are involved in various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been reported to induce apoptosis (cell death) in cancer cells, inhibit the growth of bacteria and fungi, and modulate the activity of certain neurotransmitters in the brain.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-(4-chlorophenyl)-2(1H,3H)-imidazolone in lab experiments is its high potency and specificity. It has been found to exhibit strong activity against a wide range of targets, making it an ideal tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1-(4-chlorophenyl)-2(1H,3H)-imidazolone. One of the areas of interest is its potential applications in the treatment of neurodegenerative disorders. Further research is needed to elucidate the mechanism of action of this compound and to determine its efficacy and safety in preclinical and clinical studies. Another area of interest is the development of new synthetic methods for the production of this compound, which may improve its yield and purity.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in scientific research. Its unique properties and high potency make it an ideal tool for studying various biological processes. Further research is needed to fully understand its mechanism of action and to explore its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 1-(4-chlorophenyl)-2(1H,3H)-imidazolone involves the reaction of 4-chloroaniline with glyoxal in the presence of ammonium acetate. The resulting product is then treated with hydrochloric acid to obtain this compound. This method has been widely used in the laboratory for the production of this compound.

Scientific Research Applications

1-(4-chlorophenyl)-2(1H,3H)-imidazolone has been extensively studied for its potential applications in scientific research. It has been reported to exhibit antifungal, antibacterial, and anticancer activities. It has also been found to have potential applications in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.

Properties

IUPAC Name

3-(4-chlorophenyl)-1H-imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c10-7-1-3-8(4-2-7)12-6-5-11-9(12)13/h1-6H,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJEUTBPRMMQJLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CNC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109130-26-9
Record name 1-(4-chlorophenyl)-2,3-dihydro-1H-imidazol-2-one
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